Fmoc-AOAc-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

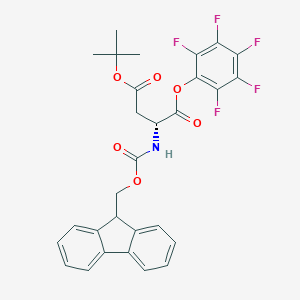

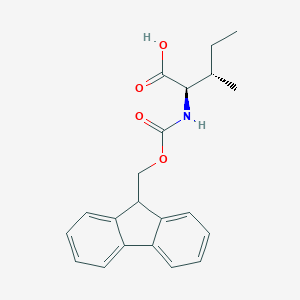

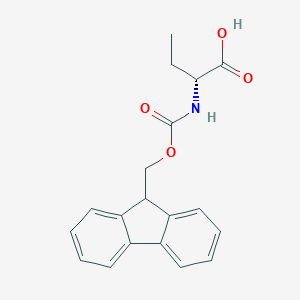

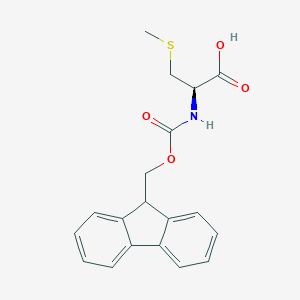

Fmoc-AOAc-OH, also known as FMOC-氨基羟酸, is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 . It is commonly used as a protecting group in peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C17H15NO5 . Detailed structural analysis may require advanced techniques such as X-ray diffraction or molecular dynamics simulations .

Chemical Reactions Analysis

This compound, like other Fmoc-protected compounds, can be used to protect amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .

Physical And Chemical Properties Analysis

This compound is a white or off-white crystalline solid with a melting point of approximately 105-107°C . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its exact mass and monoisotopic mass are both 313.09502258 g/mol, and it has a topological polar surface area of 84.9 Ų .

科学研究应用

抗菌和抗炎应用

一个重要的应用领域是开发抗菌复合材料。来源于氨基酸的Fmoc修饰的自组装建筑块已被用于创建具有显著抗菌能力的纳米组装体。这些纳米组装体一旦集成到基于树脂的复合材料中,就表现出对哺乳动物细胞的非细胞毒性行为,同时有效抑制细菌生长。这种新颖方法利用了自组装块的固有抗菌性能,为先进的生物医学材料铺平了道路(Schnaider et al., 2019)。

超分子水凝胶

基于Fmoc功能化氨基酸的超分子水凝胶代表了另一个关键的应用领域。这些凝胶在生物医学领域得到广泛应用,因其生物相容性和生物降解性而受到赞赏。将胶体和离子银纳入这些凝胶中已被探索,以增强其抗微生物活性,表明这是一种有前途的医疗应用策略(Croitoriu et al., 2021)。

新化合物的合成和表征

通过一个正交保护的建筑块合成肽核酸(PNA)FRET探针展示了Fmoc氨基酸的化学多样性。这种方法允许对PNA进行后合成标记,促进了用于检测特定DNA序列的FAM Cy5供体-受体对的创建。这种创新方法为分子诊断和研究开辟了新途径(Oquare & Taylor, 2008)。

混合纳米材料

基于Fmoc保护氨基酸的水凝胶已被开发用于将功能化的单壁碳纳米管(f-SWCNTs)纳入和分散,从而创建混合水凝胶。这种方法增强了水凝胶的热稳定性和导电性,展示了一种开发用于电子和生物技术潜在应用的功能纳米材料的新方法(Roy & Banerjee, 2012)。

作用机制

Target of Action

Fmoc-AOAc-OH, also known as Fmoc-Aoa-OH, is primarily used as a protective group in peptide synthesis . The compound’s primary targets are the functional groups of amino acids, particularly the amine groups . By attaching to these groups, this compound can protect them from unwanted chemical reactions during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protective group for amino acids during peptide synthesis . It is attached to the amino group of an amino acid, preventing it from participating in unwanted reactions . The Fmoc group is then removed under basic conditions, typically using a secondary amine nucleophile . This allows the now unprotected amino group to participate in the desired reactions .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective and sequential coupling of amino acids, which is essential for the formation of peptides with specific sequences . The removal of the Fmoc group is a key step in this pathway, as it enables the coupling of the next amino acid in the sequence .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with specific sequences . By protecting the amino groups of amino acids, it allows for the selective and sequential coupling of amino acids . This enables the synthesis of peptides that can have a wide range of biological activities, depending on their specific sequences .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of Fmoc group removal is affected by the pH of the environment, with basic conditions being required for its removal . Additionally, the temperature and solvent used can also impact the efficiency of both the protection and deprotection processes .

未来方向

Fmoc-protected peptides and amino acids, such as Fmoc-AOAc-OH, have shown promise in various biological applications, including the formulation of biocompatible hydrogels suitable for different biomedical applications . Future research may focus on further exploring the properties and potential applications of these compounds .

生化分析

Biochemical Properties

Fmoc-AOAc-OH plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It acts as a protecting group for amino acids, preventing unwanted side reactions during peptide bond formation. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. These interactions are essential for the selective protection and deprotection of amino groups, ensuring the correct sequence and structure of the synthesized peptides .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, this compound ensures the accurate assembly of peptides, which are crucial for various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, modulating pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable carbamate bonds with amino groups. This interaction prevents the amino groups from participating in unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed using a base, such as piperidine, which cleaves the carbamate bond and releases the free amino group. This selective protection and deprotection mechanism is fundamental for the stepwise assembly of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound maintains its protective function for extended periods, ensuring the integrity of synthesized peptides. Degradation products can form if the compound is not stored properly, potentially affecting the efficiency of peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups during peptide synthesis without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. These adverse effects are likely due to the accumulation of degradation products or the disruption of cellular processes by excess Fmoc groups .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds. The compound’s role in these pathways ensures the correct assembly of peptides, which are essential for various metabolic processes. Additionally, this compound can influence metabolic flux by modulating the availability of free amino groups for peptide synthesis .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion. The compound can interact with binding proteins and transporters that facilitate its movement across cellular membranes. Once inside the cell, this compound localizes to the cytoplasm, where it participates in peptide synthesis. Its distribution within tissues depends on factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound is predominantly localized in the cytoplasm, where it exerts its protective function during peptide synthesis. The compound’s subcellular localization is influenced by its hydrophobicity and the presence of targeting signals that direct it to specific compartments. Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound, ensuring its proper function in peptide synthesis .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLJEKGEUGUEJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589246 |

Source

|

| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123106-21-8 |

Source

|

| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。